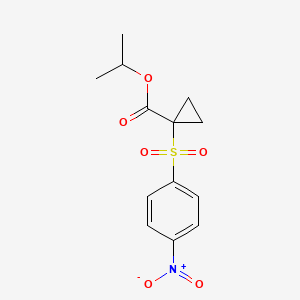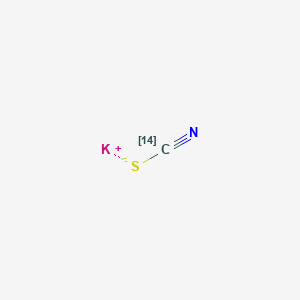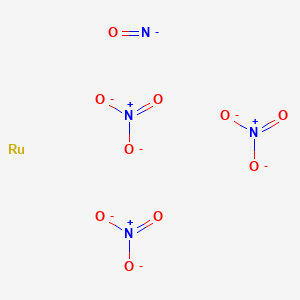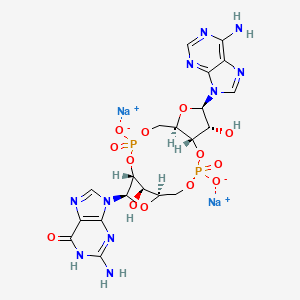
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of thiopyran derivatives, which are characterized by a sulfur atom incorporated into a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). This reaction leads to the formation of the desired thiopyran derivative . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiopyran ring to a tetrahydrothiopyran derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or tetrahydrothiopyran derivatives.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate: Similar structure but with an oxygen atom instead of sulfur in the ring.
4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate is unique due to the presence of both a trifluoromethyl group and a thiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H7F3O3S |
|---|---|
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
ethyl 4-oxo-6-(trifluoromethyl)thiopyran-2-carboxylate |
InChI |
InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3 |
Clave InChI |
AELKBRHHQZTPCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)C=C(S1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)


![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)






![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)



